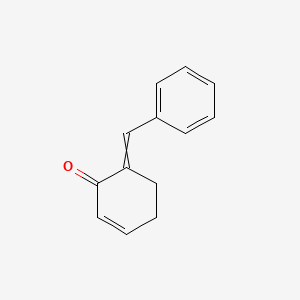

2-Cyclohexen-1-one, 6-(phenylmethylene)-

Description

Significance of α,β-Unsaturated Ketones in Contemporary Organic Chemistry

Alpha,beta-unsaturated ketones, often referred to as enones, are a fundamental functional group in modern organic chemistry. fiveable.mewikipedia.org Their importance stems from the electronic interplay between the carbonyl group (a ketone) and the adjacent carbon-carbon double bond (an alkene). wikipedia.org This conjugation creates a delocalized π-electron system, which significantly influences the molecule's reactivity. fiveable.mefiveable.me

The key feature of an α,β-unsaturated ketone is the presence of two electrophilic sites: the carbonyl carbon and the β-carbon. fiveable.mepressbooks.pub While strong nucleophiles tend to attack the carbonyl carbon (1,2-addition), weaker nucleophiles often add to the β-carbon in a process known as conjugate or Michael addition (1,4-addition). fiveable.mepressbooks.pub This dual reactivity makes them exceptionally versatile building blocks for constructing new carbon-carbon bonds. fiveable.me The stability of the intermediate enolate formed during conjugate addition further facilitates this reaction pathway. fiveable.me

Furthermore, the α,β-unsaturated ketone moiety is a common structural feature in numerous biologically active natural products and pharmaceutical compounds. fiveable.menih.gov Their ability to undergo reactions like Michael addition with nucleophilic residues in proteins, such as amino acids, can lead to covalent modifications that modulate biological activity. fiveable.me This reactivity, combined with their characteristic spectroscopic properties, makes α,β-unsaturated ketones a subject of continuous study and application in synthetic chemistry. fiveable.me

Historical Development and Synthetic Utility of Cyclohexenone Frameworks

The cyclohexenone framework is a ubiquitous structural motif in organic synthesis, valued for its role as an intermediate in the creation of pharmaceuticals, fragrances, and complex natural products. wikipedia.orgmdpi.com The history of its parent compound, cyclohexanone (B45756), dates back to 1888 when it was discovered by Edmund Drechsel. wikipedia.org Industrially, cyclohexenone can be prepared from phenol (B47542) via a Birch reduction or by the catalytic oxidation of cyclohexene (B86901). wikipedia.org

Over the years, numerous synthetic methods have been developed to access cyclohexenone and its derivatives. orgsyn.orgorganic-chemistry.org These include:

Aldol (B89426) Condensation: A classic method for forming the enone system. wikipedia.org

Robinson Annulation: A powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring. wikipedia.org

Dehydrohalogenation: Elimination of a hydrogen halide from an α-halocyclohexanone. orgsyn.org

Oxidation of Cyclohexenes: Direct oxidation using reagents like hydrogen peroxide with a vanadium catalyst. orgsyn.org

Birch Reduction: Reduction of anisole (B1667542) followed by acid hydrolysis is a common laboratory-scale synthesis. wikipedia.orgorgsyn.org

The synthetic utility of cyclohexenones is vast. They are prochiral and can be used in a variety of reactions, including nucleophilic conjugate additions, Diels-Alder reactions, and Michael reactions. wikipedia.org Optically active substituted cyclohexenones are particularly valuable as precursors for the enantioselective synthesis of natural products and pharmaceutically active molecules. mdpi.comnih.gov The development of asymmetric methods, such as those employing chiral catalysts or auxiliaries, has been a significant focus, allowing for the controlled synthesis of specific stereoisomers. mdpi.comresearchgate.net

Structural Characteristics of 2-Cyclohexen-1-one (B156087), 6-(phenylmethylene)- within the Cyclohexenone Class

2-Cyclohexen-1-one, 6-(phenylmethylene)-, also known as 6-benzylidenecyclohex-2-en-1-one, possesses a unique set of structural features that define its chemical behavior. molbase.com Its core is the cyclohexenone ring, which imparts the characteristic reactivity of an α,β-unsaturated ketone. The defining feature is the exocyclic (phenylmethylene)- group, commonly called a benzylidene group, at the C-6 position, adjacent to the carbonyl.

This substitution introduces an additional level of conjugation. The π-system extends from the phenyl ring, through the exocyclic double bond, and into the enone system of the cyclohexene ring. This extended conjugation has several important consequences:

Electronic Properties: It further delocalizes the electron density across the molecule, influencing the electrophilicity of the carbonyl carbon and the β-carbon.

Stereochemistry: The exocyclic double bond can exist as either E or Z isomers, although the Z isomer is more common for related structures like (2Z)-2-benzylidene-6-methylcyclohexan-1-one. nih.gov

Reactivity: The extended conjugation affects the molecule's reactivity in addition reactions and its behavior in cycloadditions.

The combination of the cyclohexenone core and the 6-benzylidene substituent makes this compound a distinct and reactive member of the substituted cyclohexenone class.

Data Tables

Table 1: Properties of Cyclohexenone and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|---|---|

| 2-Cyclohexen-1-one | cyclohex-2-en-1-one | 930-68-7 | C₆H₈O | 96.13 |

| 6-(phenylmethylene)-2-Cyclohexen-1-one | 6-benzylidenecyclohex-2-en-1-one | 474744-83-7 | C₁₃H₁₂O | 184.23 |

| 6-Phenyl-2-cyclohexen-1-one | 6-phenylcyclohex-2-en-1-one | 36702-38-2 | C₁₂H₁₂O | 172.22 |

Data sourced from references wikipedia.orgmolbase.comnih.govnih.govnih.govnist.govchemspider.com.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Cyclohexen-1-one |

| 2-Cyclohexen-1-one, 6-(phenylmethylene)- |

| 6-benzylidenecyclohex-2-en-1-one |

| Acrolein |

| Adipic acid |

| Anisole |

| Benzene |

| (2Z)-2-benzylidene-6-methylcyclohexan-1-one |

| 2-bromocyclohexanone |

| 3-chloro cyclohexene |

| 2-chlorocyclohexanone |

| Cyclohexane (B81311) |

| 1,3-cyclohexanedione |

| Cyclohexanol (B46403) |

| Cyclohexanone |

| Cyclohexene |

| Cyclohexenylcyclohexanone |

| Cyclohexylbenzene |

| 3-ethoxy-2-cyclohexenone |

| Ethyl acetoacetate (B1235776) |

| Isophorone |

| Mesityl oxide |

| Methyl vinyl ketone |

| Phenol |

| 2-Phenylphenol |

| 6-Phenyl-2-cyclohexen-1-one |

| Pyrrolidine |

| Resorcinol |

Structure

3D Structure

Properties

CAS No. |

474744-83-7 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

6-benzylidenecyclohex-2-en-1-one |

InChI |

InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,5-7,9-10H,4,8H2 |

InChI Key |

CZJKWOZAWZLOBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C=C1 |

Origin of Product |

United States |

Reactivity and Organic Transformations of 2 Cyclohexen 1 One, 6 Phenylmethylene

Conjugate Addition Reactions (Michael Additions) of the Enone System

The enone system in 2-Cyclohexen-1-one (B156087), 6-(phenylmethylene)- is a classic Michael acceptor. wikipedia.orgchemicalbook.com This reactivity is due to the electronic conjugation between the carbon-carbon double bond and the carbonyl group, which polarizes the β-carbon, making it susceptible to attack by nucleophiles. youtube.com This type of reaction, known as a Michael or 1,4-conjugate addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgchemicalbook.com

Nucleophilic Additions to the β-Carbon

A variety of nucleophiles can add to the β-position of the cyclohexenone ring. The choice of nucleophile and reaction conditions can influence the outcome of the reaction. While specific studies on 2-Cyclohexen-1-one, 6-(phenylmethylene)- are limited, the reactivity can be inferred from the well-established behavior of similar α,β-unsaturated ketones. wikipedia.orgnih.gov For instance, soft nucleophiles such as enamines, enolates, and organocuprates generally favor 1,4-addition. masterorganicchemistry.com

Table 1: Examples of Michael Donors for Conjugate Addition

| Nucleophile (Michael Donor) | Expected Product Type |

| Enolates (from ketones, esters) | 1,5-Dicarbonyl compounds |

| Organocuprates (Gilman reagents) | β-Alkylated cyclohexanones |

| Amines | β-Amino ketones |

| Thiols | β-Thioether ketones |

Intramolecular Michael Additions

Carbonyl Reactivity

The carbonyl group in 2-Cyclohexen-1-one, 6-(phenylmethylene)- is another key reactive site, susceptible to both reduction and nucleophilic attack at the carbonyl carbon (1,2-addition). altervista.org

Reductions and Oxidations

The carbonyl group can be reduced to a secondary alcohol. The choice of reducing agent is crucial to achieve selectivity between 1,2-reduction of the carbonyl and 1,4-reduction of the enone system. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to alcohols. masterorganicchemistry.comyoutube.comchemguide.co.uk In some cases, depending on the substrate and reaction conditions, NaBH₄ can also effect conjugate reduction of the double bond. masterorganicchemistry.comstackexchange.com

The oxidation of the corresponding alcohol, 6-(phenylmethylene)cyclohex-2-en-1-ol, would regenerate the ketone, a common transformation in organic synthesis.

Table 2: Potential Reduction Reactions of the Carbonyl Group

| Reagent | Expected Major Product |

| Sodium Borohydride (NaBH₄) | 6-(Phenylmethylene)cyclohex-2-en-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 6-(Phenylmethylene)cyclohex-2-en-1-ol |

Nucleophilic Additions to the Carbonyl Carbon

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl carbon over conjugate addition. masterorganicchemistry.comaltervista.org This reaction leads to the formation of tertiary alcohols. The steric hindrance around the carbonyl group can influence the facility of this reaction.

Reactivity of the Exocyclic Phenylmethylene Double Bond

Addition Reactions to the Olefinic System

The conjugated system of 2-Cyclohexen-1-one, 6-(phenylmethylene)- contains two electrophilic carbon centers susceptible to nucleophilic attack: the endocyclic C-2 and the exocyclic methylene (B1212753) carbon. The presence of the electron-withdrawing carbonyl group polarizes the π-system, making the β-carbon (C-2) and the terminal carbon of the benzylidene group prime targets for conjugate addition, commonly known as the Michael addition. wikipedia.orgmasterorganicchemistry.com

A variety of nucleophiles can participate in these 1,4- or 1,6-addition reactions. The general mechanism involves the attack of a nucleophile on one of the electrophilic carbons, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. youtube.com The choice of nucleophile and reaction conditions can influence the regioselectivity of the addition.

| Nucleophile Type | Potential Reaction | Significance |

|---|---|---|

| Organocuprates (Gilman Reagents) | 1,4-Addition | Known to add selectively to α,β-unsaturated ketones, favoring conjugate addition over direct carbonyl attack. wikipedia.org |

| Enolates (e.g., from malonates, β-ketoesters) | Michael Addition | Forms new carbon-carbon bonds, leading to highly functionalized 1,5-dicarbonyl compounds or cyclic systems after subsequent intramolecular reactions. wikipedia.orgtamu.edu |

| Amines and Thiols | Conjugate Addition | Introduces nitrogen or sulfur heteroatoms, useful for synthesizing biologically active molecules. masterorganicchemistry.com |

| Hydrides (e.g., from NaBH₄ with CeCl₃) | 1,4-Reduction (Conjugate Reduction) | Selectively reduces the carbon-carbon double bond while preserving the carbonyl group. |

Isomerization and Stereochemical Control

The exocyclic double bond of 2-Cyclohexen-1-one, 6-(phenylmethylene)- can exist as either E or Z geometric isomers. However, research on related 2,6-bis(benzylidene)cyclohexanones shows that these compounds are typically isolated as the isomerically pure E,E-diastereomer. nih.gov This preference is attributed to the greater thermodynamic stability of the E-isomer, which minimizes steric strain between the phenyl group and the cyclohexenone ring.

X-ray crystallography and ¹H NMR spectroscopy are key techniques for determining the stereochemistry. For the E-isomer, the olefinic proton signal appears in the characteristic region of 7.47–7.97 ppm, whereas the Z-isomer would be expected to absorb at a higher field (be more shielded). nih.gov

| Isomer | Relative Stability | Spectroscopic Signature (¹H NMR) | Reason for Stability/Instability |

|---|---|---|---|

| (E)-6-(phenylmethylene)-2-cyclohexen-1-one | More stable (predominant) | Olefinic proton at ~7.5-8.0 ppm. nih.gov | Reduced steric hindrance between the phenyl ring and the cyclohexanone (B45756) moiety. |

| (Z)-6-(phenylmethylene)-2-cyclohexen-1-one | Less stable (minor or not observed) | Olefinic proton expected at a higher field (shielded). nih.gov | Significant steric clash between the phenyl ring and the carbonyl group or C-2 of the cyclohexenone ring. |

Stereochemical control is also crucial in addition reactions to the chiral center that can be created at C-6. The approach of a nucleophile can be directed by existing stereocenters or by using chiral catalysts to achieve high diastereoselectivity or enantioselectivity.

Pericyclic Reactions and Cycloadditions Involving the Dienone System

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for ring formation. orgsyn.org The dienone system of 2-Cyclohexen-1-one, 6-(phenylmethylene)- can participate in several types of cycloadditions, primarily the [4+2] Diels-Alder reaction and the [2+2] photochemical cycloaddition.

Diels-Alder [4+2] Cycloaddition: The cyclohexenone moiety can act as a dienophile, where an electron-rich diene reacts across the endocyclic C2-C3 double bond. wikipedia.orgresearchgate.net Such reactions are typically promoted by heat or Lewis acid catalysis and are highly stereospecific, allowing for the construction of complex polycyclic systems. researchgate.netyoutube.com The regioselectivity (the "ortho" and "para" rule) is governed by the electronic nature of the substituents on both the diene and the dienophile. researchgate.net

Photochemical [2+2] Cycloaddition: In contrast to the thermally controlled Diels-Alder reaction, [2+2] cycloadditions are generally induced photochemically. youtube.comwikipedia.org When irradiated with UV light, the enone system is excited to a triplet state, which then reacts with an alkene in a stepwise manner through a 1,4-diradical intermediate to form a cyclobutane (B1203170) ring. wikipedia.org These reactions are synthetically valuable for creating four-membered rings, which are present in numerous natural products. nih.gov The intramolecular version of this reaction is particularly useful for building strained, polycyclic frameworks.

| Reaction Type | Conditions | Role of the Dienone | Expected Product | Governing Principles |

|---|---|---|---|---|

| Diels-Alder [4+2] | Thermal or Lewis Acid | Dienophile (at C2=C3) | Functionalized cyclohexene-fused ring system (6-membered ring). | Woodward-Hoffmann rules (thermally allowed, suprafacial-suprafacial). youtube.com High stereospecificity and predictable regioselectivity. researchgate.netyoutube.com |

| Photochemical [2+2] | UV Light | Enone component | Cyclobutane-fused ring system (4-membered ring). | Stepwise mechanism via a triplet diradical intermediate. wikipedia.org Regiochemistry depends on the stability of the intermediate diradical. |

Rearrangement Pathways and Stereoisomerism

The carbon skeleton of 2-Cyclohexen-1-one, 6-(phenylmethylene)- and its derivatives can undergo various rearrangement reactions, often leading to structurally diverse and complex molecules. Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a sigma bond across a π-system, are notable possibilities. youtube.com

For example, if an allyl group were attached to the oxygen of the enol form, the resulting allyl vinyl ether could undergo a nih.govnih.gov-sigmatropic Claisen rearrangement upon heating. libretexts.orglibretexts.org Similarly, the introduction of a 1,5-diene system could enable a Cope rearrangement. While specific examples for the parent compound are not prevalent, these pathways represent potential synthetic routes to novel scaffolds starting from functionalized derivatives. libretexts.org

Stereoisomerism is a critical aspect of the chemistry of this compound.

Geometric Isomerism: As discussed (3.3.2), E/Z isomerism at the exocyclic double bond is possible, with the E-isomer being predominant. nih.gov

Diastereomerism: Addition reactions to the olefinic system or cycloaddition reactions create new stereocenters. For instance, a Michael addition at C-6 can generate a new chiral center, leading to diastereomeric products if another stereocenter is already present. In Diels-Alder reactions, the approach of the diene can lead to endo or exo diastereomers. researchgate.net

Enantiomerism: In the absence of chiral influences, reactions will produce racemic mixtures of enantiomers. Asymmetric catalysis can be employed to favor the formation of a single enantiomer.

Role as a Synthetic Intermediate in Advanced Organic Synthesis

Due to its versatile reactivity, 2-Cyclohexen-1-one, 6-(phenylmethylene)- and its substituted analogs are valuable building blocks in advanced organic synthesis. Their utility is particularly prominent in the construction of molecules with significant biological activity and complex natural products.

Derivatives of this scaffold, especially 2,6-bis(benzylidene)cyclohexanones, have been extensively investigated as candidate antineoplastic agents. nih.govnih.govnih.gov The α,β-unsaturated ketone moiety acts as a Michael acceptor, capable of alkylating biological nucleophiles like thiols, which is a mechanism of action for some anticancer drugs. nih.gov By modifying the substitution pattern on the phenyl rings, chemists can fine-tune the cytotoxic activity against various cancer cell lines. nih.gov

Furthermore, the cyclohexenone core is a frequent starting point for the synthesis of polycyclic natural products. nih.gov The ability to undergo controlled cycloaddition and annulation reactions allows for the rapid assembly of complex carbocyclic and heterocyclic frameworks from this relatively simple precursor. nih.govrsc.org

| Target Molecule Class | Synthetic Strategy | Significance of Intermediate |

|---|---|---|

| Antineoplastic Agents | Claisen-Schmidt condensation to form mono- or bis(benzylidene) derivatives, followed by screening for cytotoxic activity. nih.govnih.gov | Provides the core α,β-unsaturated ketone pharmacophore responsible for biological activity. |

| Polycyclic Natural Products | Intramolecular or intermolecular cycloaddition reactions (e.g., [2+2] or [4+2]) followed by further transformations. nih.gov | Serves as a robust platform for constructing multiple rings and stereocenters in a controlled manner. |

| Functionalized Heterocycles | Michael addition of heteroatomic nucleophiles or subsequent cyclization reactions of addition products. researchgate.netresearchgate.net | Acts as a versatile precursor for nitrogen- and sulfur-containing ring systems. |

| Complex Carbocycles | Tandem Michael addition-aldol condensation (Robinson annulation) or other annulation strategies. wikipedia.orgtamu.edu | Enables the efficient, one-pot construction of new six-membered rings fused to the original core. |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Cyclohexen 1 One, 6 Phenylmethylene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For 2-Cyclohexen-1-one (B156087), 6-(phenylmethylene)-, both one-dimensional and two-dimensional NMR techniques are employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Cyclohexen-1-one, 6-(phenylmethylene)- would exhibit distinct signals corresponding to the different proton environments. The protons on the phenyl group would typically appear in the aromatic region (δ 7.0-8.0 ppm). The vinylic protons of the cyclohexenone ring and the exocyclic double bond would resonate in the downfield region (δ 6.0-7.5 ppm) due to the deshielding effect of the conjugated system. The allylic and aliphatic protons of the cyclohexene (B86901) ring would be found further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 185-200 ppm. rsc.org The carbons of the phenyl group and the double bonds of the cyclohexenone ring and the exocyclic methylene (B1212753) group would appear in the δ 120-150 ppm region. The saturated carbons of the cyclohexene ring would have chemical shifts in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclohexen-1-one, 6-(phenylmethylene)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2 - 7.5 | 128 - 135 |

| Vinylic Protons (Cyclohexenone) | 6.0 - 7.0 | 125 - 150 |

| Exocyclic Vinylic Proton | ~7.5 | ~135 |

| Allylic Protons | 2.5 - 3.0 | 25 - 35 |

| Aliphatic Protons | 1.8 - 2.5 | 20 - 30 |

| Carbonyl Carbon | - | ~190 |

Note: The predicted values are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.

Two-dimensional NMR experiments are crucial for establishing the precise connectivity and stereochemistry of complex molecules like 2-Cyclohexen-1-one, 6-(phenylmethylene)-.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent protons in the cyclohexene ring and between the vinylic protons, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying the connectivity across quaternary carbons, such as the carbonyl carbon and the carbons of the double bonds. For example, correlations would be expected between the exocyclic vinylic proton and the carbons of the phenyl ring, as well as the C-6 of the cyclohexenone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is critical for determining the stereochemistry of the molecule, such as the E/Z configuration of the exocyclic double bond and the conformation of the cyclohexene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of 2-Cyclohexen-1-one, 6-(phenylmethylene)- would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching of the conjugated ketone is expected around 1660-1680 cm⁻¹. rsc.org The C=C stretching vibrations of the cyclohexenone ring and the exocyclic double bond would appear in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons would be observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic protons would be just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for 2-Cyclohexen-1-one, 6-(phenylmethylene)-

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Conjugated Ketone) | 1660 - 1680 |

| C=C (Alkene and Aryl) | 1600 - 1650 |

| C-H (Aromatic/Vinylic) | > 3000 |

| C-H (Aliphatic) | < 3000 |

Note: The expected ranges are based on typical values for these functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy. In general, non-polar bonds with a change in polarizability during vibration give rise to strong Raman signals. For 2-Cyclohexen-1-one, 6-(phenylmethylene)-, the C=C stretching vibrations of the phenyl group and the conjugated system are expected to show strong Raman scattering. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum. The relative intensities of the C=O and C=C stretching bands can sometimes provide information about the conformation of the α,β-unsaturated ketone system. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. This is achieved by using analyzers, such as Time-of-Flight (TOF) or Orbitrap, capable of resolving small mass differences. phcog.com

For 2-Cyclohexen-1-one, 6-(phenylmethylene)-, the exact mass is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). This precise measurement is fundamental for confirming the molecular formula C13H12O and differentiating it from any potential isomeric impurities or other compounds with the same integer mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O |

| Calculated Exact Mass | 184.08882 Da |

| Ionization Mode (typical) | ESI+ |

| Observed Ion | [M+H]⁺, [M+Na]⁺ |

Fragmentation Pattern Analysis for Structural Features

Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography, bombards molecules with high-energy electrons, causing them to ionize and break apart into characteristic fragments. libretexts.org Analyzing this fragmentation pattern provides a molecular fingerprint that helps to deduce the original structure.

The fragmentation of 2-Cyclohexen-1-one, 6-(phenylmethylene)- is expected to follow predictable pathways based on its functional groups. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways for α,β-unsaturated ketones and benzylidene derivatives include:

Loss of a Hydrogen Radical: Formation of a stable [M-H]⁺ ion.

Loss of Carbon Monoxide (CO): A common fragmentation for ketones, leading to an [M-28]⁺ fragment.

Cleavage of the Phenyl Group: Loss of a phenyl radical (C₆H₅•) to give an [M-77]⁺ fragment.

Retro-Diels-Alder Reaction: The cyclohexene ring can undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄) and the formation of an [M-28]⁺ fragment ion. docbrown.info

Benzylic Cleavage: Cleavage of the bond between the cyclohexene ring and the phenylmethylene group.

| m/z Value | Proposed Fragment Structure | Notes |

|---|---|---|

| 184 | [C₁₃H₁₂O]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₃H₁₁O]⁺ | Loss of H• |

| 156 | [C₁₂H₁₂]⁺ or [C₁₁H₈O]⁺ | Loss of CO or C₂H₄ (Retro-Diels-Alder) |

| 115 | [C₉H₇]⁺ | Represents the benzylidene fragment |

| 107 | [C₇H₇O]⁺ | Loss of C₆H₅• (phenyl radical) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl (B1604629) groups |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For 2-Cyclohexen-1-one, 6-(phenylmethylene)-, a crystallographic study would confirm the stereochemistry of the exocyclic double bond and the conformation of the cyclohexene ring. Studies on similar structures, such as 2-(2-hydroxy-benzylidene)-cyclohexan-1-one, show that the cyclohexene ring often adopts a half-chair or sofa conformation. sci-hub.se The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

| Parameter | Expected Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Cyclohexene Ring Conformation | Half-chair or Sofa |

| Conjugated System Planarity | The C=C-C=O and C=C-Ph systems will be largely planar, though some torsion may exist. |

| Exocyclic C=C Bond | Confirmed E/Z configuration |

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, making them indispensable for analyzing complex mixtures.

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov In the context of 2-Cyclohexen-1-one, 6-(phenylmethylene)-, GC-MS is ideal for assessing its purity, detecting by-products from its synthesis, and identifying any volatile contaminants. nih.gov The sample is vaporized and separated on a capillary column (e.g., a non-polar HP-5MS column) before entering the mass spectrometer. researchgate.netnist.gov The retention time from the GC provides a characteristic identifier, while the MS detector provides the mass spectrum for definitive structural confirmation, as detailed in section 4.3.2.

LC-MS is employed for compounds that are non-volatile or thermally labile. phcog.com It separates components in a liquid mobile phase using a column, such as a reverse-phase C18 column, before detection by a mass spectrometer. sci-hub.se This technique is particularly useful for monitoring the progress of the synthesis of 2-Cyclohexen-1-one, 6-(phenylmethylene)- by analyzing aliquots of the reaction mixture. sci-hub.se Soft ionization techniques like electrospray ionization (ESI) are typically used, which often result in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear indication of the molecular weight of the components in the mixture. phcog.com

UV/Visible Spectroscopy for Conjugation Analysis

UV/Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. researchgate.net The technique is particularly sensitive to conjugated π-systems. The structure of 2-Cyclohexen-1-one, 6-(phenylmethylene)- contains an extended conjugated system that includes the phenyl ring, the exocyclic double bond, and the α,β-unsaturated ketone moiety. This extended chromophore is expected to absorb UV radiation at a relatively long wavelength (λmax). For comparison, simple α,β-unsaturated ketones like 2-cyclohexenone absorb around 225 nm, while the extended conjugation in the target molecule will shift this absorption to a significantly higher wavelength, likely above 300 nm. researchgate.net The exact position of the λmax is influenced by the solvent polarity.

| Chromophore | Electronic Transition | Expected λmax (in Ethanol) |

|---|---|---|

| Phenyl-C=C-C=C-C=O | π → π | > 300 nm |

| C=O | n → π | Longer wavelength, lower intensity |

Theoretical and Computational Studies of 2 Cyclohexen 1 One, 6 Phenylmethylene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of cyclohexanone (B45756) and benzylidene, these methods have been instrumental in elucidating electronic structures and predicting reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Studies on related cyclohexenone derivatives have utilized DFT to calculate various molecular properties that are indicative of their reactivity and stability. researchgate.net For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity. mdpi.com

In analogous compounds like 2-(2-hydroxy-benzylidene)-cyclohexanone, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been employed to determine the HOMO-LUMO energy gap, which provides insights into the molecule's kinetic stability and reactivity. lew.ro For a series of 2,6-dibenzylidene cyclohexanone derivatives, DFT calculations have shown that substituents on the phenyl ring can significantly influence the electronic properties. nih.gov Electron-donating groups tend to increase the HOMO energy and decrease the LUMO energy, leading to a smaller energy gap and higher reactivity. nih.gov

The following table presents representative data from DFT calculations on analogous compounds, which can serve as an estimate for 2-Cyclohexen-1-one (B156087), 6-(phenylmethylene)-.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-(2-hydroxy-benzylidene)-cyclohexanone | -6.12 | -1.98 | 4.14 |

| 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone | -5.23 | -2.11 | 3.12 |

| 2,6-dibenzylidene-cyclohexanone | -6.25 | -2.34 | 3.91 |

This table is interactive. The data is based on studies of analogous compounds. lew.ronih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for electronic structure calculations. While specific ab initio studies on 2-Cyclohexen-1-one, 6-(phenylmethylene)- were not found, research on related cyclic systems demonstrates the utility of these methods. For example, in studies of other cyclic ketones, ab initio calculations have been used to refine geometric parameters and vibrational frequencies, providing a more accurate picture of the molecular structure.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and reaction mechanisms of molecules over time.

The conformational analysis of cyclohexene (B86901) derivatives is complex due to the flexibility of the six-membered ring. The cyclohexene ring typically adopts a half-chair conformation. lookchem.com In the case of 2-Cyclohexen-1-one, 6-(phenylmethylene)-, the presence of the exocyclic double bond at the 6-position would influence the conformational preference of the ring.

Studies on substituted cyclohexenes have shown that substituents at various positions can have a significant impact on the energy barrier for ring inversion and the relative stability of different conformers. lookchem.com For 4-substituted cyclohexenes, the energy barriers for the chair-to-chair interconversion have been determined using NMR spectroscopy. lookchem.com While these are not the exact compound, they give an indication of the energy dynamics.

The energy landscape of 2-Cyclohexen-1-one, 6-(phenylmethylene)- would be characterized by various conformers arising from the rotation around the single bond connecting the phenyl ring to the cyclohexenone moiety, as well as the puckering of the cyclohexenone ring itself.

Computational studies on the reaction pathways of related α,β-unsaturated ketones have been performed to understand their reactivity. For instance, the catalytic hydrogenation of 2-cyclohexen-1-one has been studied to understand the reaction mechanism. researchgate.net DFT calculations are often employed to map the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov

For 2-Cyclohexen-1-one, 6-(phenylmethylene)-, potential reactions of interest would include nucleophilic addition to the β-carbon of the enone system and cycloaddition reactions. Theoretical studies could elucidate the energy barriers for these pathways, providing insights into the kinetic and thermodynamic products. Mechanistic studies on the cycloaddition reactions of related dienes with olefins have shown that these reactions can proceed through stepwise mechanisms involving biradical intermediates. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, such as vibrational (IR and Raman) and electronic (UV-Vis) spectra.

For related benzylidene cyclohexanone derivatives, DFT calculations have been successfully used to compute vibrational frequencies. lew.ro These calculated frequencies, when scaled appropriately, show good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. lew.ro For example, in 2-(2-hydroxy-benzylidene)-cyclohexanone, the characteristic vibrational modes such as the C=O stretch, C=C stretch, and the out-of-plane bending of the aromatic hydrogens have been assigned based on DFT calculations. lew.ro

Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. lew.ro For 2-(2-hydroxy-benzylidene)-cyclohexanone, TD-DFT calculations have been shown to accurately predict the absorption wavelengths (λmax) corresponding to the electronic transitions, which are in good agreement with experimental UV-Vis spectra. lew.ro

The following table summarizes key predicted spectroscopic data for an analogous compound, providing a reference for 2-Cyclohexen-1-one, 6-(phenylmethylene)-.

| Spectroscopic Parameter | Calculated Value (for 2-(2-hydroxy-benzylidene)-cyclohexanone) | Experimental Value (for 2-(2-hydroxy-benzylidene)-cyclohexanone) |

| C=O Stretching Frequency (cm⁻¹) | 1655 | 1651 |

| UV-Vis λmax (nm) | 328, 265, 254 | 330, 266, 255 |

This table is interactive. Data is based on a study of an analogous compound. lew.ro

Structure-Reactivity Relationship Investigations

The reactivity of 2-cyclohexen-1-one, 6-(phenylmethylene)- and its derivatives is intrinsically linked to their electronic and steric properties. The core structure features a conjugated system, including the enone moiety within the cyclohexene ring and the exocyclic benzylidene group. This extended π-system is crucial for its chemical behavior, particularly in reactions such as Michael additions and cycloadditions. Theoretical and computational studies, often in conjunction with experimental work, have provided valuable insights into how modifications to this structure influence its reactivity.

Investigations into related compounds, such as 2,6-bis(benzylidene)cyclohexanones, offer a strong foundation for understanding the structure-reactivity relationships of the mono-benzylidene analog. The electronic nature of the substituents on the phenyl ring plays a pivotal role in modulating the reactivity of the entire molecule.

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), increase the electron density of the conjugated system. This increase in electron density can enhance the nucleophilicity of the exocyclic double bond. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogens (e.g., -Cl, -Br), decrease the electron density of the π-system. This makes the β-carbon of the enone moiety more electrophilic and thus more susceptible to nucleophilic attack.

Quantitative structure-activity relationship (QSAR) studies on similar 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophores have shown that cytotoxic potencies can be correlated with electronic parameters like the Hammett sigma values of the aryl substituents. nih.gov For instance, a negative correlation has been observed, suggesting that electron-donating substituents can enhance certain biological activities. nih.gov

Computational analyses, particularly those examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are instrumental in predicting reactivity. The energy of the LUMO is indicative of the molecule's ability to accept an electron, and a lower LUMO energy generally corresponds to a better electron acceptor. In the context of 2-cyclohexen-1-one, 6-(phenylmethylene)-, substituents that lower the LUMO energy would be expected to increase its reactivity towards nucleophiles. The HOMO-LUMO energy gap is another critical parameter; a smaller gap suggests that the molecule is more polarizable and generally more reactive.

Studies on dibenzylidenecyclohexanones have demonstrated that the introduction of substituents alters the electrochemical properties of the molecule. nih.gov Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize. nih.gov While a direct extrapolation must be made with caution, it is reasonable to infer that similar trends would be observed for 6-(phenylmethylene)-2-cyclohexen-1-one derivatives.

The stereochemistry of the molecule, particularly the conformation of the cyclohexene ring and the orientation of the benzylidene group, also influences reactivity. The most stable conformation is typically the one that minimizes steric hindrance. X-ray crystallography studies on related bis-benzylidene cyclohexanones have shown that the cyclohexyl ring often adopts a sofa conformation and the phenyl rings are typically not coplanar with the enone system. researchgate.net This twisting can affect the extent of conjugation and, consequently, the reactivity.

The table below summarizes the expected influence of different substituents on the phenyl ring of 2-Cyclohexen-1-one, 6-(phenylmethylene)- on its reactivity, based on findings from structurally related compounds.

| Substituent (on Phenyl Ring) | Electronic Effect | Expected Impact on Reactivity of the Enone System |

| -H (Unsubstituted) | Neutral | Baseline reactivity |

| -OCH₃ (Methoxy) | Electron-donating | May slightly decrease the electrophilicity of the β-carbon |

| -N(CH₃)₂ (Dimethylamino) | Strong Electron-donating | Likely to decrease the electrophilicity of the β-carbon |

| -NO₂ (Nitro) | Strong Electron-withdrawing | Increases the electrophilicity of the β-carbon, enhancing susceptibility to nucleophilic attack |

| -Cl (Chloro) | Electron-withdrawing (inductive), Weakly donating (resonance) | Overall increases the electrophilicity of the β-carbon |

Future Research Directions in 2 Cyclohexen 1 One, 6 Phenylmethylene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2-Cyclohexen-1-one (B156087), 6-(phenylmethylene)- and its derivatives lies in developing methodologies that are not only novel but also adhere to the principles of green chemistry. e-bookshelf.de Research will likely focus on improving atom economy and reducing waste. wikipedia.orggcande.org

Key areas of development include:

Catalytic Systems: There is a strong impetus to move away from stoichiometric reagents to catalytic systems. Gold(I)-catalyzed hydrative cyclization of 1,6-diynes has been shown to be a highly effective method for creating 3-methyl hex-2-enone derivatives, suggesting potential for gold catalysis in novel routes to substituted cyclohexenones. nih.govorganic-chemistry.org Another avenue involves using inexpensive and greener catalysts, such as copper, in aerobic conditions for annulation reactions. researchgate.net

Green Solvents and Conditions: The elimination of hazardous organic solvents is a primary goal. Post-synthesis strategies using techniques like dry impregnation with a titanium source (titanocene dichloride) on a zeolite support have been developed for related epoxidation reactions, avoiding hazardous solvents entirely. nankai.edu.cn

Enzymatic and Chemoenzymatic Approaches: Biocatalysis offers high selectivity under mild conditions. Ene reductases (EREDs) have been successfully used in combination with photocatalysis in a one-pot, two-step chemoenzymatic cascade to synthesize complex bicyclic scaffolds from 2-cyclohexen-1-one. nih.gov This metal-free approach for C-H functionalization highlights the potential for enzymes to create complex derivatives from the basic cyclohexenone skeleton. nih.gov

A comparative table of sustainable approaches for cyclohexenone synthesis is presented below.

Table 1: Examples of Modern Synthetic Approaches for Cyclohexenone Scaffolds| Method | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Hydrative Cyclization | Gold(I) complex (MeAuPPh3) | High efficiency for forming cyclohexenone derivatives from 1,6-diynes. | nih.gov |

| Epoxidation | Ti-Beta zeolites / H₂O₂ | Utilizes a heterogeneous catalyst and a green oxidant. | nankai.edu.cn |

| Chemoenzymatic Cascade | Iridium photocatalyst + Ene Reductase (ERED) | Combines photocatalysis with enzymatic C-H functionalization in a one-pot reaction. | nih.gov |

| Annulation Reaction | Copper(II) / Aerobic conditions | Employs an inexpensive and environmentally benign metal catalyst. | researchgate.net |

Exploration of Complex Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient as they increase molecular complexity in a single operation, enhancing atom economy and reducing waste, time, and labor. wikipedia.org Future research on 2-Cyclohexen-1-one, 6-(phenylmethylene)- will undoubtedly seek to harness these powerful transformations.

Proline-Catalyzed Domino Reactions: A five-step domino reaction catalyzed by L-proline has been reported for the synthesis of 5-substituted-3-methylcyclohex-2-en-1-ones from simple starting materials like acetone (B3395972) and aromatic aldehydes. researchgate.net This demonstrates the potential for organocatalyzed domino reactions to build the core structure.

Annulation/Ring-Opening Cascades: Researchers have developed a copper(II)-catalyzed [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones. researchgate.net This type of reaction first forms a spiro intermediate which then undergoes a cascade nucleophilic ring opening, suggesting that the dienone system in 2-Cyclohexen-1-one, 6-(phenylmethylene)- could be a substrate for similar complex transformations. researchgate.net

Photobiocatalytic Cascades: A notable advancement is the combination of photocatalysis with enzymatic catalysis. nih.gov A one-pot reaction using 2-cyclohexen-1-one and N-phenylglycine first employs an iridium photocatalyst to form an intermediate, which is then cyclized by an ene reductase enzyme to yield a 6-azabicyclo[3.2.1]octan-3-one derivative. nih.gov This highlights a powerful strategy for creating bridged bicyclic systems from the cyclohexenone scaffold. nih.gov

Advanced Mechanistic Investigations and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing existing reactions and designing new ones. For 2-Cyclohexen-1-one, 6-(phenylmethylene)-, future work will involve sophisticated studies to elucidate reaction pathways and influencing factors.

Kinetic Modeling of Cascade Reactions: For complex multi-enzyme cascade reactions, kinetic modeling is essential for optimization. nih.gov Future studies could apply Michaelis-Menten models to analyze the kinetics of enzymatic transformations involving the cyclohexenone core. nih.gov This would involve determining key parameters like the maximum reaction rate (Vmax) and the Michaelis constant (KM) to understand substrate affinity and enzyme efficiency, allowing for rational engineering of the cascade system. nih.gov

Mechanistic Pathway Elucidation: In gold-catalyzed reactions, such as the hydrative cyclization of diynes to form cyclohexenones, a proposed mechanism is a key part of the research. nih.gov Similarly, for novel reactions like the ERED-enabled dehydrocyclization, mechanistic studies have revealed that the reaction requires oxygen, likely to produce an oxidized flavin cofactor that initiates the process. nih.gov This is followed by a spontaneous intramolecular Aza-Michael addition. nih.gov Advanced spectroscopic and computational tools will be essential to confirm such proposed pathways for new reactions involving 2-Cyclohexen-1-one, 6-(phenylmethylene)-.

Investigating Stereochemistry: The stereoisomerism of benzylidene cyclohexanones significantly influences their properties. nih.gov X-ray diffraction studies on related bis-benzylidene cyclohexanones have determined that the olefinic bonds are in the E-configuration and the cyclohexyl rings adopt a sofa conformation. researchgate.net Future mechanistic studies will need to continue to focus on controlling and understanding the stereochemical outcomes of reactions.

Computational Design and Prediction of Novel Reactivity

Computational chemistry is becoming an indispensable tool for predicting molecular properties and designing novel compounds and reactions, saving significant time and resources.

3-D QSAR and Molecular Docking: For derivatives of the target compound, such as 2,6-diarylidene cyclohexanones, computational methods are already in use. nih.gov Three-dimensional quantitative structure-activity relationship (3-D QSAR) models have been built to correlate the chemical structure with biological activity. nih.gov These models, which can have high predictive power (e.g., R² = 0.9777), allow for the rational design of new analogs with potentially enhanced properties. nih.gov Molecular docking is used to predict the binding interactions of these designed molecules with protein targets, with docking scores indicating binding affinity. nih.gov

Pharmacokinetic and Stability Predictions: Beyond designing for activity, computational tools can predict ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles. nih.gov Furthermore, molecular dynamics (MD) simulations can be performed to confirm the stability of ligand-protein complexes derived from docking studies. nih.gov These in silico analyses are crucial for prioritizing which novel derivatives of 2-Cyclohexen-1-one, 6-(phenylmethylene)- should be synthesized and tested.

Table 2: Example of Computationally Designed Analogs and Docking Scores

| Compound | Modification | Docking Score (Moldock) | Reference |

|---|---|---|---|

| Template (Compound 9) | Parent diarylidene cyclohexanone (B45756) | -161.064 | nih.gov |

| Pentamidine (Reference) | Standard drug | -137.827 | nih.gov |

| Designed Analog 9a | Novel substituent pattern | > -161.064 (Implied higher score) | nih.gov |

Note: Specific scores for all designed analogs were not detailed in the source, but they were reported as having higher scores than the template.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of reactions involving 2-Cyclohexen-1-one, 6-(phenylmethylene)-, the integration of automation and high-throughput methods is a critical future direction.

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of numerous reaction conditions (e.g., catalysts, bases, solvents) on a microgram or nanomole scale. scienceintheclassroom.org This approach allows chemists to perform thousands of experiments in a single day, using minimal amounts of precious starting material. scienceintheclassroom.org For instance, a 1536-well plate format has been used to evaluate 16 nucleophiles against 96 base-catalyst combinations. scienceintheclassroom.org Applying such a workflow to reactions of 2-Cyclohexen-1-one, 6-(phenylmethylene)- would dramatically accelerate the discovery of optimal conditions for its derivatization. Modern HTS can employ sensitive reporter assays to screen vast chemical libraries for compounds that modulate specific processes. nih.gov

Automated Synthesis Platforms: The automation of chemical synthesis is crucial for ensuring reproducibility, safety, and compliance with Good Manufacturing Practice (GMP) guidelines, especially in fields like radiopharmaceutical production. nih.govnih.govresearchgate.net Modules like the "AllinOne" system can perform fully automated multi-step syntheses, including radiolabeling, purification (HPLC), and final formulation. nih.govresearchgate.net While currently applied to specialized areas, the principles and hardware can be adapted for the routine, reproducible production of 2-Cyclohexen-1-one, 6-(phenylmethylene)- derivatives for research and development, ensuring high yield and purity. nih.govnih.gov The complexity of these automated systems allows for the integration of various steps, from drying reagents to final product filtration, into a single, seamless method. researchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 6-(phenylmethylene)-2-cyclohexen-1-one derivatives?

The compound can be synthesized via α,β-dehydrogenation of β-dicarbonyl compounds using selenoxide elimination, as demonstrated for structurally similar 2-acetyl-2-cyclohexen-1-one derivatives . Another approach involves Pd-catalyzed tandem γ-arylation/aromatization reactions using aryl bromides and cyclohexenone precursors, which offers high efficiency in forming para-aryl phenol derivatives . Key considerations include:

- Catalyst selection (e.g., Pd-based systems for tandem reactions).

- Reaction temperature and solvent optimization (e.g., polar aprotic solvents for selenoxide elimination).

- Purification via column chromatography to isolate the product.

Q. How can the structural integrity of 6-(phenylmethylene)-2-cyclohexen-1-one be validated post-synthesis?

Combine spectroscopic and chromatographic methods:

- Bromine Test : Rapid decolorization indicates unsaturation (e.g., cyclohexene backbone) .

- GC-MS : Retention time and fragmentation patterns confirm molecular weight and functional groups. For example, derivatives like 3-methyl-6-(1-methylethylidene)-2-cyclohexen-1-one show distinct peaks at ~13.78 min retention time .

- NMR : Analyze and signals for cyclohexenone carbonyl (δ ~200-210 ppm) and phenylmethylene protons (δ ~5-7 ppm).

Advanced Research Questions

Q. What methodologies are suitable for analyzing the thermodynamic stability of 6-(phenylmethylene)-2-cyclohexen-1-one?

Experimental heat capacity data (e.g., 2-cyclohexen-1-one: 96.13 g/mol molar mass, CAS 930-68-7) provide baseline thermodynamic parameters . Advanced approaches include:

- DSC (Differential Scanning Calorimetry) : Measure phase transitions and decomposition temperatures.

- Computational Modeling : Use density functional theory (DFT) to calculate Gibbs free energy and assess substituent effects (e.g., phenylmethylene group on ring strain).

Q. How do structural modifications at the 6-position influence biological activity in cyclohexenone derivatives?

Comparative studies of 2-cyclohexen-1-one derivatives show that substituents like phenylmethylene enhance bioactivity. For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 2-Cyclohexen-1-one | None | Baseline antimicrobial |

| 6-(Phenylmethylene) derivative | Phenylmethylene | Enhanced antioxidant |

| 3-Methyl derivative | Methyl | Moderate anti-inflammatory |

The phenylmethylene group likely increases electron delocalization, improving radical scavenging capacity .

Q. What contradictions exist in catalytic efficiency reports for cyclohexenone derivative synthesis?

Discrepancies arise from:

- Catalyst Loading : Pd-based systems may require 1-5 mol% depending on aryl bromide reactivity .

- Side Reactions : Competing oxidation or over-arylation can reduce yields, necessitating strict anhydrous conditions .

- Substituent Steric Effects : Bulky groups at the 6-position (e.g., triethylphenyl) may hinder reaction kinetics, requiring longer reaction times .

Methodological Guidance

Q. How should researchers design experiments to mitigate hazards during synthesis?

Q. What advanced analytical techniques resolve ambiguities in cyclohexenone derivative characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.